

# CAS number 26475-18-3 properties

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## Compound of Interest

Compound Name: *4,4'-Dimethyloctafluorobiphenyl*

CAS No.: *26475-18-3*

Cat. No.: *B1296173*

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An In-depth Technical Guide to **4,4'-Dimethyloctafluorobiphenyl** (CAS 26475-18-3)

## Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 26475-18-3, known as **4,4'-Dimethyloctafluorobiphenyl**. Designed for researchers, chemists, and drug development professionals, this document synthesizes the available physicochemical data, safety protocols, and handling procedures. While public data on the specific biological activity and mechanism of action of this compound is limited, this guide explores its potential areas of application based on its chemical structure. It offers a foundational understanding for laboratories considering this compound for research and development purposes, emphasizing safe handling and storage as paramount.

## Core Chemical Identity and Structure

The compound with CAS number 26475-18-3 is a highly fluorinated biphenyl derivative. The presence of eight fluorine atoms significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest for various research applications. Its formal identification is detailed below.

The IUPAC name, 1,2,4,5-tetrafluoro-3-methyl-6-(2,3,5,6-tetrafluoro-4-methylphenyl)benzene, precisely describes the arrangement of the substituted phenyl rings.[1][2] The core structure consists of two benzene rings linked by a single bond, with each ring bearing four fluorine atoms and one methyl group.

Table 1: Chemical Identifiers for CAS 26475-18-3

| Identifier Type       | Value                                                                              | Source(s)       |
|-----------------------|------------------------------------------------------------------------------------|-----------------|
| CAS Number            | 26475-18-3                                                                         | [1][2][3][4]    |
| Primary Chemical Name | 4,4'-<br>Dimethyloctafluorobiphenyl                                                | [2][3][4][5]    |
| Systematic Name       | 2,2',3,3',5,5',6,6'-Octafluoro-<br>4,4'-dimethyl-1,1'-biphenyl                     | [2][4][6]       |
| IUPAC Name            | 1,2,4,5-tetrafluoro-3-methyl-6-<br>(2,3,5,6-tetrafluoro-4-<br>methylphenyl)benzene | [1][2]          |
| Molecular Formula     | C <sub>14</sub> H <sub>6</sub> F <sub>8</sub>                                      | [1][2][3][4][5] |
| Molecular Weight      | 326.18 g/mol                                                                       | [1][2][5]       |
| SMILES                | CC1=C(C(=C(C(=C1F)F)C2=C<br>(C(=C(C(=C2F)F)C)F)F)F)F                               | [1][2]          |
| InChIKey              | IMAVLXWSVGAOCU-<br>UHFFFAOYSA-N                                                    | [1][2]          |

| Synonyms | NSC96920, 4,4'-Dimethylperfluorobiphenyl, OCTAFLUORO-4,4'-DIMETHYLBIPHENYL |[1][2][4] |

## Physicochemical Properties

The physical and chemical properties of **4,4'-Dimethyloctafluorobiphenyl** are characteristic of a stable, crystalline organic solid. Its high melting point and boiling point are consistent with its molecular weight and the strong intermolecular forces typical of fluorinated aromatic

compounds. These properties are critical for determining appropriate storage, handling, and experimental conditions.

Table 2: Physicochemical Properties of CAS 26475-18-3

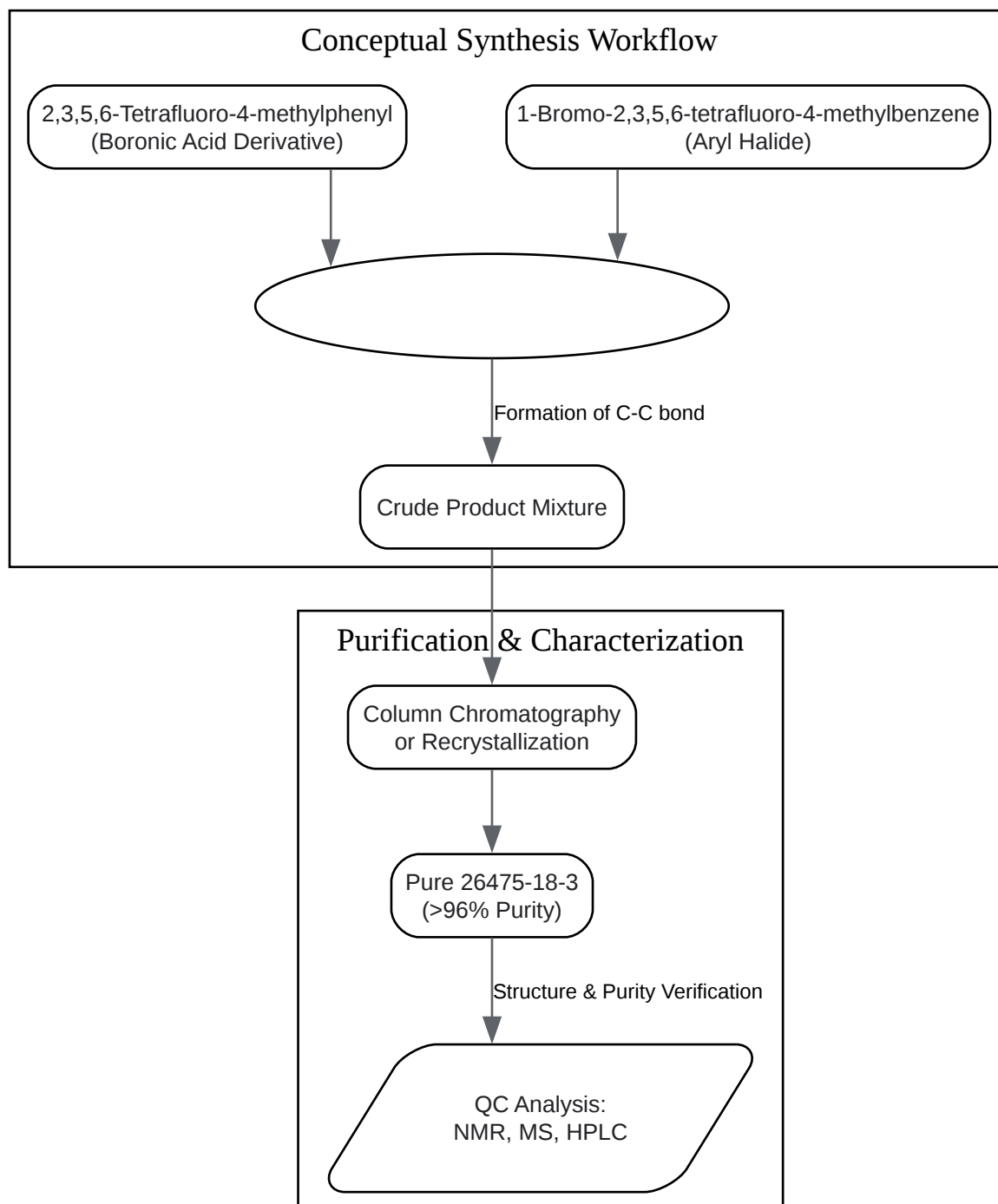
| Property      | Value                          | Source(s)    |
|---------------|--------------------------------|--------------|
| Appearance    | Light beige crystalline powder | [1]          |
| Melting Point | 144 - 149 °C                   | [1][3][4][7] |
| Boiling Point | ~259 °C at 760 mmHg            | [1]          |
| Density       | ~1.476 g/cm <sup>3</sup>       | [1]          |
| Flash Point   | ~92.7 °C                       | [1]          |
| Purity        | Typically ≥96%                 | [1]          |

| Storage | Store sealed in a dry place at room temperature [[6] |

## Conceptual Synthesis and Characterization

While specific, peer-reviewed synthesis procedures for **4,4'-Dimethyloctafluorobiphenyl** are not widely published, its structure suggests a plausible synthetic route via cross-coupling reactions, which are standard in modern organic chemistry for forming carbon-carbon bonds between aromatic rings.

A logical approach would involve the Suzuki or a similar palladium-catalyzed cross-coupling reaction. This would likely use a fluorinated arylboronic acid or ester and a fluorinated aryl halide as precursors. For instance, the coupling of 2,3,5,6-tetrafluoro-4-methylphenylboronic acid with 1-bromo-2,3,5,6-tetrafluoro-4-methylbenzene would yield the target molecule. The choice of catalyst, ligand, base, and solvent would be critical to optimize the reaction yield and minimize homocoupling side products.



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Caption: Conceptual workflow for synthesis and purification of CAS 26475-18-3.

## Structural Characterization

Post-synthesis, verification of the compound's identity and purity is essential. A multi-pronged analytical approach is standard practice.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR would confirm the presence of the methyl protons, while  $^{19}\text{F}$  NMR and  $^{13}\text{C}$  NMR would be crucial for verifying the complex substitution pattern on the aromatic rings.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight (326.18 g/mol) and elemental formula ( $\text{C}_{14}\text{H}_6\text{F}_8$ ).[\[2\]](#)[\[5\]](#)
- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound, ensuring it meets the requirements for its intended research application (e.g., >96%).[\[6\]](#)

## Safety, Handling, and Toxicology

As a research chemical, **4,4'-Dimethyloctafluorobiphenyl** must be handled with care, assuming potential hazards until fully characterized. The available safety data sheets (SDS) indicate that it is an irritant.[\[3\]](#)[\[4\]](#)

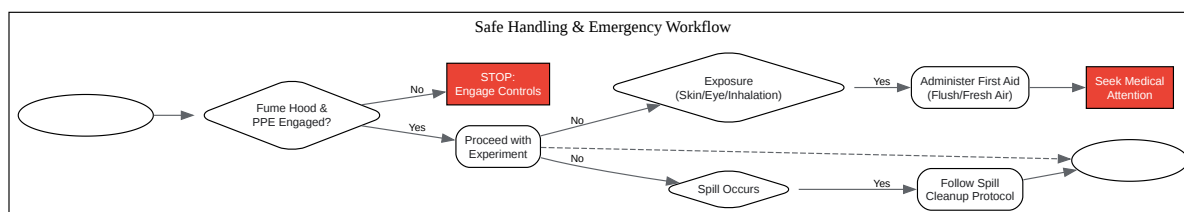
Table 3: GHS Hazard and Precautionary Information

| Category                 | Code    | Description                                     | Source(s)                               |
|--------------------------|---------|-------------------------------------------------|-----------------------------------------|
| Pictogram                | GHS07   | Exclamation Mark                                | <a href="#">[4]</a>                     |
| Signal Word              | Warning |                                                 | <a href="#">[3]</a> <a href="#">[4]</a> |
| Hazard Statements        | H315    | Causes skin irritation                          | <a href="#">[4]</a>                     |
|                          | H319    | Causes serious eye irritation                   | <a href="#">[4]</a>                     |
|                          | H335    | May cause respiratory irritation                | <a href="#">[4]</a>                     |
| Precautionary Statements | P261    | Avoid breathing dust/fume/gas/mist/vapors/spray | <a href="#">[4]</a>                     |

|| P280 | Wear protective gloves/protective clothing/eye protection/face protection |[4] |

## Experimental Protocol 1: Safe Laboratory Handling

- Engineering Controls: Always handle **4,4'-Dimethyloctafluorobiphenyl** powder within a certified chemical fume hood to prevent inhalation of dust.[3] Ensure a safety shower and eyewash station are readily accessible.[3]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile or neoprene gloves, and chemical safety goggles.[3]
- Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation, such as careful scooping with a spatula. Avoid pouring the powder.
- Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented.
- Spill Response: In case of a spill, cordon off the area. Wearing appropriate PPE, carefully scoop the solid material into a sealed container for disposal.[3] Clean the spill area with a suitable solvent and decontaminate.
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]



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Caption: Decision workflow for safe handling and emergency response.

## Toxicological Profile

It is critical to note that the toxicological properties of this compound have not been fully investigated.[3] Therefore, it should be treated as a potentially hazardous substance. Chronic exposure effects are unknown. All handling should be performed with the goal of minimizing any potential exposure.

## Potential Research Applications (Exploratory)

The unique structure of **4,4'-Dimethyloctafluorobiphenyl** provides a basis for its potential utility in several advanced research fields. The high degree of fluorination can impart desirable properties such as increased metabolic stability and altered binding affinities, which are highly sought after in drug discovery.

- Scaffold for Medicinal Chemistry: Polyfluorinated biphenyls are privileged structures in medicinal chemistry. The fluorine atoms can modulate pKa, improve membrane permeability, and block metabolic oxidation sites. This compound could serve as a starting material or fragment for the synthesis of novel therapeutic agents.
- Molecular Probes and Tracers: The presence of eight fluorine atoms provides a strong and clear signal in <sup>19</sup>F NMR spectroscopy, a technique with a very low biological background. This makes the compound a potential candidate for development into a molecular probe for in vitro or in vivo imaging and binding studies.
- Materials Science: Fluorinated biphenyls are known components of liquid crystals and other advanced polymers. The specific substitution pattern of this compound could be explored for its potential to create materials with novel electronic or optical properties.
- Molecular Glues: One supplier has categorized this compound under "Molecular Glues," a class of small molecules that induce or stabilize protein-protein interactions.[1] While no specific data supports this application, it suggests a potential, unverified hypothesis that the molecule's rigid, electron-poor structure could fit into protein interfaces and facilitate novel biological functions. This warrants further investigation through screening and mechanistic studies.

## Conclusion

The compound **4,4'-Dimethyloctafluorobiphenyl** (CAS 26475-18-3) is a well-defined chemical entity with established physicochemical properties and clear safety guidelines for its handling as a research chemical. It is a stable, crystalline solid whose highly fluorinated biphenyl structure presents intriguing possibilities for medicinal chemistry, materials science, and as a potential molecular probe. However, a significant knowledge gap exists regarding its biological activity and toxicological profile. Researchers and drug development professionals should approach this compound as an exploratory tool, adhering strictly to safety protocols while investigating its potential applications.

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